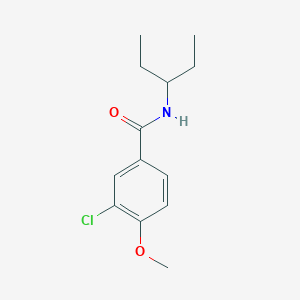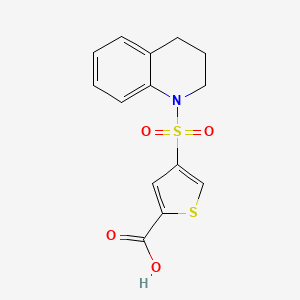![molecular formula C18H14ClN3O2 B5316734 N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5316734.png)
N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound was first synthesized by Pfizer in 2003 and has since been investigated for its immunomodulatory properties.
作用机制
The mechanism of action of N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide involves the inhibition of Janus kinase (JAK) enzymes, specifically JAK3. JAK enzymes play a critical role in the signaling pathways that regulate immune cell activation and proliferation. By inhibiting JAK3, N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide is able to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has been shown to have a number of biochemical and physiological effects on the immune system. In addition to reducing inflammation, N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has been shown to inhibit the production of cytokines and chemokines, which are involved in the recruitment and activation of immune cells. N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has also been shown to inhibit the proliferation of T cells, which play a key role in the immune response.
实验室实验的优点和局限性
N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, making it readily available for research purposes. Additionally, N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has been extensively studied and its mechanism of action is well understood. However, one limitation of N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide is that it is a potent inhibitor of JAK3, which may limit its use in certain experiments where JAK3 activity is required.
未来方向
There are several future directions for research on N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide. One potential area of investigation is the use of N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide in combination with other drugs for the treatment of autoimmune diseases. Additionally, further research is needed to understand the long-term safety and efficacy of N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide in patients with these conditions. Finally, there is potential for the development of new JAK inhibitors based on the structure of N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide that may have improved selectivity and efficacy.
合成方法
The synthesis of N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide involves a multi-step process that begins with the reaction of 2-chlorobenzoyl chloride with 6-methyl-3-pyridazinecarboxylic acid in the presence of a base. The resulting product is then reacted with hydroxylamine hydrochloride to form the oxime intermediate. This intermediate is then reacted with 2-chlorophenyl isocyanate to yield the final product, N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide.
科学研究应用
N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. In clinical trials, N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has been shown to be effective in reducing disease activity and improving symptoms in patients with these conditions.
属性
IUPAC Name |
N-(2-chlorophenyl)-3-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c1-12-9-10-17(22-21-12)24-14-6-4-5-13(11-14)18(23)20-16-8-3-2-7-15(16)19/h2-11H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIXYIDFXBMKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5316663.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5316670.png)
![1-(cyclopropylmethyl)-2-isopropyl-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B5316689.png)



![6-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5316708.png)
![(3aR*,7aS*)-5-methyl-2-{[4-(methylsulfonyl)phenyl]acetyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5316711.png)
![2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5316727.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-morpholin-4-yl-2-pyridin-3-ylacetamide](/img/structure/B5316742.png)

![4-(2-methoxyphenyl)-1-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B5316747.png)
![ethyl 4-[(2-fluorobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5316755.png)
![7-(3-chloro-4-fluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5316758.png)